molecular formula C8H7BrO3 B1284238 4-Bromo-3-methoxybenzoic acid CAS No. 56256-14-5

4-Bromo-3-methoxybenzoic acid

Cat. No. B1284238
CAS RN: 56256-14-5
M. Wt: 231.04 g/mol
InChI Key: UEVXVBKBOFGKIN-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzoic acid is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. It is a derivative of benzoic acid with a bromine atom and a methoxy group attached to the benzene ring, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating the potential for incorporating bromo and methoxy groups into complex molecules . Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, which demonstrates the feasibility of constructing the 4-bromo-3-methoxybenzoic acid framework .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-bromo-3-methoxybenzoic acid has been analyzed using various techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was determined, showing dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions . This suggests that the presence of bromo and methoxy substituents can significantly affect the molecular geometry and intermolecular interactions of the compound.

Chemical Reactions Analysis

Compounds with bromo and methoxy groups are reactive and can undergo various chemical reactions. For example, nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles resulted in alkoxy-, propylthio-, and amino-substituted derivatives . This indicates that the bromo group in 4-bromo-3-methoxybenzoic acid could also be reactive towards nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-methoxybenzoic acid derivatives can be influenced by their functional groups. The presence of methoxy substituents was found to affect the strength of Br…Br type II halogen bonds in bromobenzoic acid derivatives, as evidenced by shorter Br…Br distances compared to the parent compound . Additionally, the stability of related compounds like 4-bromomethyl-3-nitrobenzoic acid under various conditions was investigated using HPLC-UV, revealing that the compound is labile in acid and alkaline conditions . This suggests that 4-bromo-3-methoxybenzoic acid may also have specific stability characteristics that could be important for its practical applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Derivatives : Methyl 4-Bromo-2-methoxybenzoate, a derivative of 4-Bromo-3-methoxybenzoic acid, has been synthesized from 4-bromo-2-fluorotoluene through a series of chemical reactions. This process showcases the compound's utility in complex chemical syntheses (Chen Bing-he, 2008).

Biochemical Research

  • Antibacterial Activity : Hydrazide-hydrazones of 3-methoxybenzoic acid, structurally related to 4-Bromo-3-methoxybenzoic acid, have demonstrated significant antibacterial activity against Bacillus spp. This finding suggests potential applications in developing new antibacterial agents (Łukasz Popiołek & Anna Biernasiuk, 2016).

Material Science

  • Encapsulation for Controlled Release : A study on 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which shares a similar methoxybenzoic structure, involved its successful intercalation into layered double hydroxide for controlled release. This application is crucial in the controlled delivery of flavors in food science (Mi-Mi Hong, Jae-Min Oh & J. Choy, 2008).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : The compound has been used in synthesizing various intermediates for pharmaceutical applications. For instance, 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, an intermediate for the drug vandetanib, was synthesized from 4-hydroxy-3-methoxybenzoic acid, demonstrating the compound's role in drug development (Li Rong-dong, 2011).

Chemical Structure Analysis

  • Crystal Structure Analysis : Studies on bromophenol derivatives, including compounds structurally similar to 4-Bromo-3-methoxybenzoic acid, revealed insights into their crystal structures. These findings have implications for understanding the molecular configuration and potential applications in various fields (Jielu Zhao et al., 2004).

Future Directions

The future directions of 4-Bromo-3-methoxybenzoic acid could involve further exploration of its potential uses in the treatment of cancer and CNS disorders. Additionally, its role in the synthesis of other compounds could also be further investigated .

properties

IUPAC Name

4-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVXVBKBOFGKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584167
Record name 4-Bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxybenzoic acid

CAS RN

56256-14-5
Record name 4-Bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-bromo-3-methoxybenzoate (11.2 g) in THF (130 mL), methanol (45 mL) and water (45 mL) was added a 1 M solution of lithium hydroxide in water (140 mL). The mixture was stirred at room temperature for 1 h. The solvent was removed in vacuum. Water was added and 1 N hydrochloric acid was added with ice bath cooling until pH 4 was reached. The precipitated solid was collected by filtration, washed with water and dried in vacuum to give 10.1 g of the title compound, that was used without further purification.
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11.2 g
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130 mL
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45 mL
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45 mL
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140 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-methoxy-benzoic acid methyl ester (6.875 mmol, 1.676 mL) in a mixture 1:1 of THF/MeOH (15 mL), lithium hydroxide (7.553 mmol, 0.180 g) was added, and the reaction was stirred at RT overnight before distillation of volatiles. The residue was diluted with water, acidified with a solution of HCl (1N), and stirred for 1 hour. The formed precipitate was filtered off, and washed with water and petroleum ether to give 4-bromo-3-methoxy-benzoic acid. Yield: 56%.
Quantity
1.676 mL
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THF MeOH
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15 mL
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0.18 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 4-Bromo-3-methoxybenzoic Acid (7c). See general procedure. The solution was quenched with dibromotetrachloroethane (5.87 g, 18 mmol,). …
Number of citations: 67 pubs.acs.org
GM Iskander - Journal of the Chemical Society, Perkin Transactions 1, 1973 - pubs.rsc.org
The bisdibromocarbene adduct (I; R1= R2= OMe) from 1,4-dimethoxycyclohexa-1,4-diene, when heated in basic and in neutral media, gave 2,3′-dibromo-4′-methoxyacetophenone …
Number of citations: 3 pubs.rsc.org
J Liang, Y Tang, X Tang, H Liang, Y Gao… - Chemical and …, 2019 - jstage.jst.go.jp
… Compound 5c was obtained via the condensation of 4-bromo-3-methoxybenzoic acid and aniline. Compound 5d was prepared via the benzylation of 4-bromo-3-methoxyaniline and …
Number of citations: 4 www.jstage.jst.go.jp
A Hashimoto, GCG Pais, Q Wang… - … process research & …, 2007 - ACS Publications
… the requisite 7-bromo ITQ 3 from the corresponding 7-fluoro analogue 4, using a Sandmeyer-type transformation, rather than directly from 2,5-difluoro-4-bromo-3-methoxybenzoic acid …
Number of citations: 9 pubs.acs.org
MG Bursavich, BA Harrison, R Acharya… - Journal of Medicinal …, 2017 - ACS Publications
… Amine coupling with the in situ generated acid chlorides of 4-bromo-3-methoxybenzoic acid provided amides 4 in 59 and 95% yield, respectively. Conversion of the primary hydroxyl to …
Number of citations: 25 pubs.acs.org
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… Commercially available 2-bromo-5-methoxybenzoic acid 63a, 3-bromo-5-methoxybenzoic acid 63b, 4-bromo-3-methoxybenzoic acid 63c or 3-sulfanylbenzoic acid 91 (500 mg, 2.16 …
Number of citations: 2 www.sciencedirect.com
MV Gaikwad, RD Kamble, SV Hese, SN Kadam… - 2021 - researchgate.net
… The precursor 5 has been prepared form the etherification of 4bromo-3-methoxybenzoic acid in MeOH/ H+ gives precursor 5. Then we moved towards the actual synthesis of desire …
Number of citations: 2 www.researchgate.net
T Ohe, R Umezawa, Y Kitagawara, D Yasuda… - Bioorganic & Medicinal …, 2018 - Elsevier
… acids (1a-6a) were synthetically prepared as shown in Scheme 2, with the exception of 2-bromo-3-methoxybenzoic acid (1a) and 4-bromo-3-methoxybenzoic acid (2a), which were …
Number of citations: 9 www.sciencedirect.com
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org

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